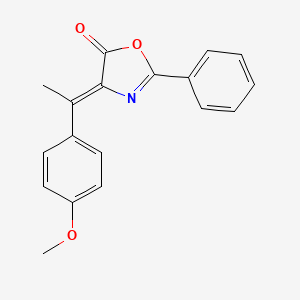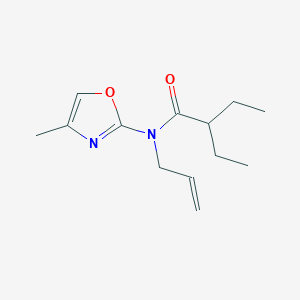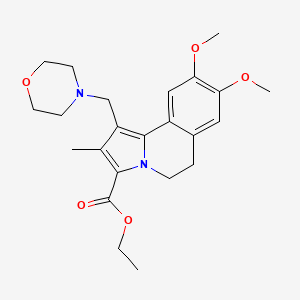![molecular formula C17H16N4 B12896343 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine CAS No. 55754-05-7](/img/structure/B12896343.png)
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a fused imidazo-triazine ring system with two phenyl groups attached at the 6 and 7 positions. The presence of nitrogen atoms in the ring system imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
The synthesis of 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2-diaminobenzene with benzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired triazine compound. Industrial production methods often employ microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions to achieve higher yields and efficiency .
Chemical Reactions Analysis
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups attached to the triazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .
Scientific Research Applications
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antifungal, anticancer, and antiviral properties. It is being studied for its potential use in drug development and as a therapeutic agent.
Medicine: Due to its cytotoxic effects on tumor cell lines, it is being explored as a potential anticancer agent. Its antiviral properties also make it a candidate for antiviral drug development.
Industry: The compound is used in the development of new materials, including polymers and catalysts, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function. Its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes and proteins .
Comparison with Similar Compounds
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
6,7-Diphenyl-1,2,5-thiadiazolo[3,4-g]quinoxaline: This compound also contains a fused ring system with phenyl groups but differs in the presence of sulfur and nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazine derivatives: These compounds have a similar triazine ring but with different substituents and biological activities.
1,3,5-Triazines: These compounds have three nitrogen atoms in the ring and are used in various applications, including as herbicides and pharmaceuticals .
Properties
CAS No. |
55754-05-7 |
|---|---|
Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
6,7-diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C17H16N4/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-12-11-18-20-17(21)19-15/h1-10,18H,11-12H2,(H,19,20) |
InChI Key |
TYPDDSKEUZJDDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(N=C2NN1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)

![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)




![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)



